2-Bromo-4-ethylaniline
Overview
Description
2-Bromo-4-ethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the second position and an ethyl group at the fourth position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-ethylaniline can be synthesized through several methods. One common method involves the bromination of 4-ethylaniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Another method involves the Sandmeyer reaction, where 4-ethylaniline is first diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and the amino group on the benzene ring make the compound reactive towards electrophilic aromatic substitution reactions. For example, nitration and sulfonation can occur at the available positions on the ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Oxidation and Reduction: The amino group can undergo oxidation to form nitro compounds or reduction to form amines with different substituents.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid.
Diazotization: Sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN).
Major Products Formed
Nitration: 2-Bromo-4-ethyl-6-nitroaniline.
Sulfonation: 2-Bromo-4-ethyl-6-sulfonylaniline.
Nucleophilic Substitution: 2-Cyano-4-ethylaniline.
Scientific Research Applications
2-Bromo-4-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylaniline involves its interaction with specific molecular targets. The bromine atom and the amino group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-ethylaniline: Similar structure but with different substitution positions.
2-Bromo-4-methylaniline: Similar structure with a methyl group instead of an ethyl group.
2-Bromo-4-chloroaniline: Similar structure with a chlorine atom instead of an ethyl group.
Uniqueness
2-Bromo-4-ethylaniline is unique due to the specific positioning of the bromine atom and the ethyl group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
2-bromo-4-ethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXYMQGCZRBOMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38678-86-3 | |
Record name | 2-bromo-4-ethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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